5-(4-Fluorophenyl)-2-hydroxybenzoic acid
Overview
Description
5-(4-Fluorophenyl)-2-hydroxybenzoic acid is an aromatic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the direct fluorination of a suitable precursor, followed by hydrolysis to introduce the hydroxybenzoic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 5-(4-Fluorophenyl)-2-ketobenzoic acid or 5-(4-Fluorophenyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(4-Fluorophenyl)-2-hydroxycyclohexane.
Substitution: Formation of 5-(4-Aminophenyl)-2-hydroxybenzoic acid or 5-(4-Thiophenyl)-2-hydroxybenzoic acid.
Scientific Research Applications
5-(4-Fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-hydroxybenzoic acid
- 5-(4-Bromophenyl)-2-hydroxybenzoic acid
- 5-(4-Methylphenyl)-2-hydroxybenzoic acid
Uniqueness
5-(4-Fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXSCHTUWINJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382220 | |
Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22510-33-4 | |
Record name | 4′-Fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22510-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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